H-Ala-OtBu.HCl H-Ala-OtBu.HCl
Brand Name: Vulcanchem
CAS No.: 13404-22-3
VCID: VC21537019
InChI: InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1
SMILES: CC(C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

H-Ala-OtBu.HCl

CAS No.: 13404-22-3

Cat. No.: VC21537019

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

H-Ala-OtBu.HCl - 13404-22-3

CAS No. 13404-22-3
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name tert-butyl (2S)-2-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1
Standard InChI Key WIQIWPPQGWGVHD-JEDNCBNOSA-N
Isomeric SMILES C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-]
SMILES CC(C(=O)OC(C)(C)C)N.Cl
Canonical SMILES CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]

Chemical Identity and Structural Characteristics

H-Ala-OtBu.HCl is a protected amino acid derivative where the carboxylic acid group of alanine is converted to a tert-butyl ester, with the amino group maintained in its hydrochloride salt form. This protection strategy is fundamental in preventing unwanted side reactions during peptide synthesis.

Basic Identification Parameters

ParameterValue
CAS Number13404-22-3
Chemical Nametert-butyl (2S)-2-aminopropanoate;hydrochloride
Molecular FormulaC₇H₁₅NO₂·HCl
Molecular Weight181.7 g/mol
SMILES CodeCC@HC(OC(C)(C)C)=O.[H]Cl

The compound features a chiral center at the α-carbon of alanine, maintaining the L-configuration (S-stereochemistry) of the natural amino acid while incorporating the tert-butyl ester protection group .

Physical and Chemical Properties

H-Ala-OtBu.HCl exhibits distinctive physical and chemical characteristics that influence its handling, storage, and application in synthetic protocols.

Physical Properties

PropertyDescription
Physical StateSolid at room temperature
AppearanceWhite to almost white powder or crystalline solid
SolubilityReadily soluble in water, methanol, and 1% acetic acid
Storage TemperatureRecommended at -20°C under desiccated conditions

Stability Considerations

The compound demonstrates sensitivity to heat and should be stored at freezing temperatures to maintain integrity. When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles that could compromise stability .

Synthetic Applications and Reactivity

H-Ala-OtBu.HCl serves as a valuable building block in peptide synthesis, particularly in situations requiring orthogonal protection strategies.

Role in Peptide Synthesis

The tert-butyl ester protection of the carboxyl group allows selective manipulation of the amino terminus while preventing unwanted side reactions. This selective reactivity is crucial for controlling the directional growth of peptide chains in solid-phase and solution-phase synthesis methods .

Solution Preparation for Research Applications

For laboratory applications, precise solution preparation is critical. The following table provides guidance for preparing stock solutions at various concentrations:

Desired ConcentrationAmount Required for Different Quantities
1 mg
1 mM5.5036 mL
5 mM1.1007 mL
10 mM0.5504 mL

This data facilitates accurate preparation of research solutions, ensuring experimental consistency and reproducibility .

Comparative Analysis with Related Compounds

H-Ala-OtBu.HCl belongs to a family of protected amino acid derivatives that share similar chemical properties but exhibit distinct reactivities and applications in synthetic chemistry.

Structural Comparison with Related Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightDistinctive Features
H-Ala-OtBu.HCl13404-22-3C₇H₁₅NO₂·HCl181.7L-alanine with tert-butyl ester protection
H-D-Ala-OtBu.HCl59531-86-1C₇H₁₅NO₂·HCl181.7D-enantiomer of alanine with tert-butyl protection
H-β-Ala-OtBu.HCl58620-93-2C₇H₁₆ClNO₂181.66β-alanine variant with tert-butyl protection
H-Tbu-Gly-OtBu.HCl31556-74-8C₁₀H₂₁NO₂187.28tert-leucine with tert-butyl protection

These structural variations confer distinct reactivities and applications in peptide synthesis, allowing chemists to select the appropriate derivative based on specific synthetic requirements .

ParameterClassification
GHS Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

These safety classifications necessitate appropriate handling procedures, including the use of personal protective equipment and proper ventilation during manipulation .

SizeApproximate Price Range (USD)Typical Purity Specifications
5g$69.00 - $90.00>98.0% (Titration)
25g$231.00>98.0% (Titration)

These commercial products typically undergo rigorous quality control, including nonaqueous titration and argentometric titration to ensure purity standards exceeding 98.0% .

Research Applications and Significance

H-Ala-OtBu.HCl has found extensive application in various research domains, particularly in peptide synthesis and pharmaceutical development.

Application in Peptide Chemistry

The compound serves as a crucial building block in the synthesis of peptides with defined sequences, enabling controlled coupling reactions that maintain stereochemical integrity. Its protected carboxyl group allows selective manipulation of the amino terminus, facilitating directional peptide chain growth .

Pharmaceutical Research Relevance

In pharmaceutical research, H-Ala-OtBu.HCl contributes to the development of peptide-based therapeutics and serves as a key intermediate in the synthesis of bioactive compounds. Its well-defined reactivity profile makes it valuable for creating complex molecular structures with precise stereochemical configurations .

Synthetic Methodologies

The synthesis of peptides utilizing H-Ala-OtBu.HCl typically follows established coupling protocols that capitalize on the compound's protected carboxyl group.

Common Coupling Reagents Compatibility

Coupling ReagentCompatibilityApplication Notes
HBTU/HOBtHighEfficient for solution-phase synthesis
DCC/NHSGoodStandard solid-phase protocols
PyBOPExcellentMinimizes racemization risk
HATUSuperiorEnhanced coupling efficiency for sterically hindered sequences

These coupling methods allow for efficient incorporation of alanine residues into peptide sequences with minimal side reactions or stereochemical compromise .

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